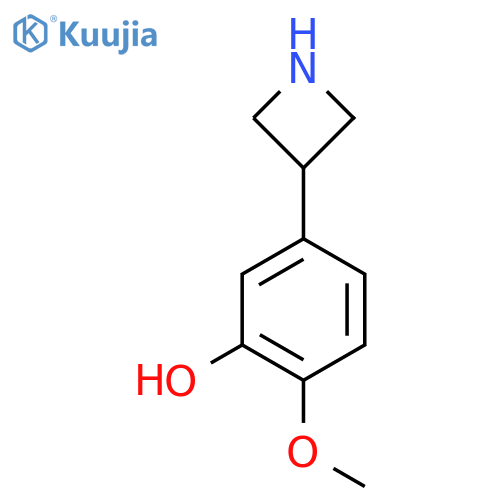Cas no 1260793-28-9 (5-(azetidin-3-yl)-2-methoxyphenol)

1260793-28-9 structure
商品名:5-(azetidin-3-yl)-2-methoxyphenol
5-(azetidin-3-yl)-2-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 5-(azetidin-3-yl)-2-methoxyphenol
- 1260793-28-9
- EN300-1852178
-
- インチ: 1S/C10H13NO2/c1-13-10-3-2-7(4-9(10)12)8-5-11-6-8/h2-4,8,11-12H,5-6H2,1H3
- InChIKey: PNIOZOFFIALJRZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1O)C1CNC1
計算された属性
- せいみつぶんしりょう: 179.094628657g/mol
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 41.5Ų
5-(azetidin-3-yl)-2-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852178-0.1g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1852178-0.25g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1852178-2.5g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1852178-10.0g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1852178-0.05g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1852178-0.5g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1852178-1.0g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1852178-5.0g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1852178-1g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1852178-10g |
5-(azetidin-3-yl)-2-methoxyphenol |
1260793-28-9 | 10g |
$5221.0 | 2023-09-19 |
5-(azetidin-3-yl)-2-methoxyphenol 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
1260793-28-9 (5-(azetidin-3-yl)-2-methoxyphenol) 関連製品
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
